![molecular formula C27H28INO10 B1201734 Iododoxorubicin CAS No. 83997-75-5](/img/structure/B1201734.png)
Iododoxorubicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-deoxy-4'-iododoxorubicin is an organoiodine compound, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It derives from a doxorubicin. It is a conjugate acid of a 4'-deoxy-4'-iododoxorubicinium.
Aplicaciones Científicas De Investigación
Comparative Activity in Tumor Cell Lines
Iododoxorubicin (IODO) was found to have greater in vitro potency and cytotoxicity compared to doxorubicin (DOX) and deoxydoxorubicin (DEOX) in the human tumor clonogenic assay using human tumor cell lines. It demonstrated lower ID50 values, indicating higher effectiveness in most cell lines tested. This finding suggests that IODO is a compound of clinical interest due to its activity in a variety of tumors and less cardiotoxicity observed in previous studies (Schwartz & Salmon, 2004).
Mitochondrial Targeting of Doxorubicin Derivatives
A study focusing on mitochondrial targeting of doxorubicin derivatives, including IODO, highlighted the importance of targeting specific cell organelles. This approach is significant for studying the effects of drugs like doxorubicin and its derivatives on specific cellular components, potentially leading to more effective cancer treatments with reduced side effects (Jean et al., 2015).
Nanotechnological Applications
The development of doxorubicin-loaded nanotechnological platforms, including those based on iododoxorubicin, has been explored. These platforms aim to improve cancer therapeutics by enhancing drug delivery and reducing adverse effects. Such research indicates the potential of iododoxorubicin in advanced drug delivery systems (Cagel et al., 2017).
Research on Doxorubicin-Induced Cardiotoxicity
Numerous studies have been conducted on doxorubicin-induced cardiotoxicity, a major limitation of its clinical use. These studies are relevant to iododoxorubicin as they provide insights into the cardiac effects of anthracycline drugs and strategies to mitigate these effects. This research is crucial for understanding and potentially improving the safety profile of iododoxorubicin and similar compounds (Abdel-Daim et al., 2017).
Propiedades
Número CAS |
83997-75-5 |
---|---|
Nombre del producto |
Iododoxorubicin |
Fórmula molecular |
C27H28INO10 |
Peso molecular |
653.4 g/mol |
Nombre IUPAC |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H28INO10/c1-10-22(28)13(29)6-17(38-10)39-15-8-27(36,16(31)9-30)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,30,33,35-36H,6-9,29H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1 |
Clave InChI |
PDQGEKGUTOTUNV-TZSSRYMLSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)I |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)I |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)I |
Sinónimos |
4'-deoxy-4'-IDX 4'-deoxy-4'-iododoxorubicin 4'-iodo-4'-deoxydoxorubicin 4'-iododeoxyrubicin 4'-iododoxorubicin FCE 21954 FCE-21954 iododoxorubicin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.